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Introduction
Prostate cancer (PCa) is a leading cause of cancer-related mortality in men, with advanced

stages often characterized by resistance to standard therapies.[1][2][3] A significant subset of

these aggressive cancers harbors mutations in the tumor suppressor protein p53.[2][4][5]

These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases,

a gain of oncogenic functions, partly through the formation of amyloid-like aggregates.[4][5][6]

ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53,

thereby restoring its native conformation and tumor-suppressive activities.[4][5][7][8] These

application notes provide a comprehensive overview of the use of ReACp53 in prostate cancer

research, including its mechanism of action, protocols for key experiments, and a summary of

its effects.

Mechanism of Action
ReACp53 exerts its anti-cancer effects in prostate cancer by targeting and disaggregating

mutant p53 amyloid aggregates.[4][5] This restoration of soluble, wild-type-like p53 protein

leads to the reactivation of its tumor suppressor functions through several downstream

pathways:

Induction of Apoptosis: ReACp53 promotes mitochondrial-mediated apoptosis. It facilitates

the interaction between the restored p53 and the pro-apoptotic protein Bax, leading to their
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translocation to the mitochondria and subsequent cell death.[4][6]

Cell Cycle Arrest: By restoring the transcriptional activity of p53, ReACp53 upregulates the

expression of p21, a key cell cycle inhibitor. This leads to a G0/G1 phase arrest, thereby

inhibiting cancer cell proliferation.[4][8][9]

Reduction of DNA Synthesis: The inhibition of cell proliferation is also achieved by a

reduction in DNA synthesis in cancer cells.[2][4][5][9]

Increased Sensitivity to Therapy: ReACp53 has been shown to increase the sensitivity of

prostate cancer cells to hormonal therapies, such as enzalutamide.[4]

Signaling Pathway of ReACp53 in Prostate Cancer
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Caption: ReACp53 signaling pathway in prostate cancer cells.
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Quantitative Data Summary
The following tables summarize the quantitative effects of ReACp53 observed in various

prostate cancer cell lines.

Table 1: Effect of ReACp53 on Cell Viability and Proliferation

Cell Line p53 Status
ReACp53
Concentrati
on (µM)

Incubation
Time

Effect on
Cell
Viability/Pro
liferation

Reference

C4-2 Wild-type 10 Continuous

Inhibition of

cell

proliferation

[4]

CWRR1 Mutant 10 Continuous

Inhibition of

cell

proliferation

[4]

DU145 Mutant Not specified Not specified
Decreased

cell viability
[6]

CWRR1 Mutant Not specified Not specified
Decreased

cell viability
[6]

Table 2: Effect of ReACp53 on DNA Synthesis

Cell Line p53 Status
ReACp53
Concentration
(µM)

Effect on DNA
Synthesis
(BrdU
incorporation)

Reference

C4-2 Wild-type 10 Decrease [4]

CWRR1 Mutant 10 Decrease [4]

DU145 Mutant 10 Decrease [4]
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Table 3: In Vivo Efficacy of ReACp53 in Xenograft Models

Cell Line p53 Status Treatment
Effect on
Tumor Growth

Reference

CWRR1 Mutant ReACp53

Inhibition of

xenograft tumor

growth

[4]

C4-2 Wild-type ReACp53

No significant

inhibition of

tumor growth

[4]

Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of ReACp53 in prostate

cancer research are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ReACp53 on the viability of prostate cancer cells.

Materials:

Prostate cancer cell lines (e.g., DU145, CWRR1, C4-2)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

ReACp53 peptide

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader
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Procedure:

Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them

to adhere overnight.

Treat the cells with various concentrations of ReACp53 (e.g., 0, 5, 10, 20 µM) for the desired

time period (e.g., 24, 48, 72 hours).

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.
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Caption: Workflow for the cell viability assay.
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Protocol 2: Western Blot Analysis for p21 and Cyclin E
Expression
This protocol is to determine the effect of ReACp53 on the expression of cell cycle-related

proteins.

Materials:

Prostate cancer cells treated with ReACp53

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-p21, anti-Cyclin E, anti-β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration

using the BCA assay.

Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL reagent and an

imaging system.

Use β-actin as a loading control.

Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol describes how to assess the anti-tumor efficacy of ReACp53 in a mouse model.

Materials:

Immunocompromised mice (e.g., nude mice)

Prostate cancer cells (e.g., CWRR1)

Matrigel

ReACp53 peptide

Vehicle control (e.g., saline)

Calipers

Procedure:

Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the

flanks of the mice.

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

Randomly assign the mice to treatment and control groups.

Administer ReACp53 (e.g., intraperitoneally) to the treatment group and vehicle to the

control group at a predetermined schedule and dose.

Measure the tumor volume with calipers every few days.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

IHC staining for p53, p21, Ki67).[4]

Inject cancer cells into mice

Allow tumor formation

Randomize mice into groups

Treat with ReACp53 or vehicle

Monitor tumor growth

Excise tumors for analysis

Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft study.

Conclusion
ReACp53 represents a promising therapeutic strategy for prostate cancers harboring mutant

p53.[4][5] Its ability to disaggregate mutant p53 and restore its tumor suppressor functions

leads to the induction of apoptosis and cell cycle arrest, resulting in the inhibition of tumor

growth. The protocols and data presented here provide a framework for researchers to

investigate the potential of ReACp53 in their own prostate cancer models. Further research is
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warranted to explore its clinical utility, both as a monotherapy and in combination with existing

cancer treatments.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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